amino]-3-methylbutanamide hydrochloride CAS No. 161314-70-1](/img/structure/B1668550.png)
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGS-27023, also known as CGS-27023A, is a small molecule that belongs to the class of organic compounds known as valine and derivatives. It is a potent, orally active matrix metalloproteinase inhibitor. Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, which plays a crucial role in various physiological and pathological processes .
Applications De Recherche Scientifique
CGS-27023 has been extensively studied for its applications in various fields:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CGS-27023 involves multiple steps, including the reaction of valine derivatives with various reagents to form the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of CGS-27023 follows standard protocols for the synthesis of small molecule inhibitors. This involves large-scale chemical synthesis in controlled environments to ensure the purity and efficacy of the final product. The production process includes rigorous quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
CGS-27023 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in the reactions involving CGS-27023 include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products Formed
The major products formed from the reactions of CGS-27023 include various analogs and derivatives that retain the core structure but exhibit different inhibitory activities.
Mécanisme D'action
CGS-27023 exerts its effects by inhibiting matrix metalloproteinases, specifically targeting the zinc ion in the active site of these enzymes. This inhibition prevents the degradation of the extracellular matrix, thereby modulating various physiological and pathological processes. The molecular targets include macrophage metalloelastase and interstitial collagenase, which are involved in tissue remodeling and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Batimastat: Another matrix metalloproteinase inhibitor with similar inhibitory activity but different pharmacokinetic properties.
Marimastat: An orally bioavailable analog of batimastat with improved pharmaceutical properties.
Tetracycline Derivatives: Non-antibiotic chemically modified tetracyclines that inhibit matrix metalloproteinases through different mechanisms.
Uniqueness
CGS-27023 is unique in its potent inhibitory activity and oral bioavailability, making it a valuable tool in both research and potential therapeutic applications. Its ability to selectively inhibit specific matrix metalloproteinases sets it apart from other inhibitors, providing a targeted approach to modulating extracellular matrix degradation .
Propriétés
Numéro CAS |
161314-70-1 |
|---|---|
Formule moléculaire |
C18H23N3O5S |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide |
InChI |
InChI=1S/C18H23N3O5S/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16/h4-11,13,17,23H,12H2,1-3H3,(H,20,22)/t17-/m1/s1 |
Clé InChI |
BSIZUMJRKYHEBR-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
SMILES |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CGS 27023A CGS-27023A MMI 270B MMI-270B MMI270 MMI270B N-hydroxy-2(R)-((4-methoxysulfonyl)(3-picolyl)amino)-3-methylbutaneamide hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)
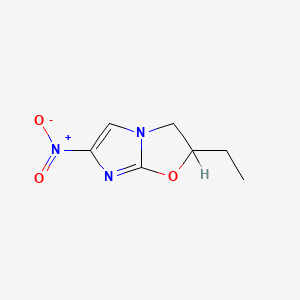
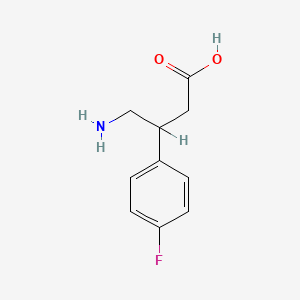
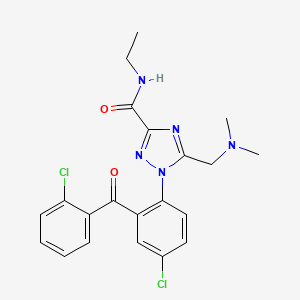
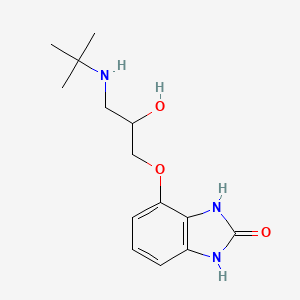



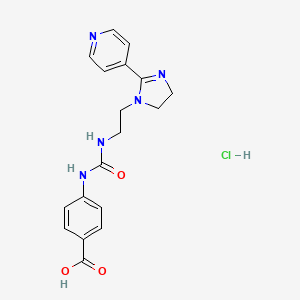
![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)
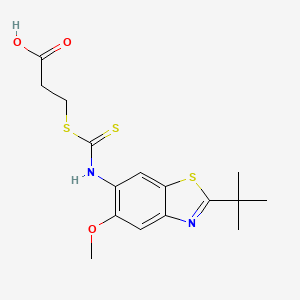
![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)
![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)
